2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro groups, a thiophene ring, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and antioxidant agents.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloro groups and thiophene ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Used in the synthesis of various pharmaceuticals.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Known for its applications in organic synthesis.
Uniqueness
2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide stands out due to its unique combination of dichloro groups, a thiophene ring, and a sulfonyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918635-25-3 |
---|---|
Molecular Formula |
C14H11Cl2NO3S2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(5-methylthiophen-2-yl)ethenylsulfonyl]benzamide |
InChI |
InChI=1S/C14H11Cl2NO3S2/c1-9-2-4-11(21-9)6-7-22(19,20)17-14(18)12-5-3-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI Key |
JAUMQLQMBSJOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.